molecular formula C17H11NO4 B190612 Aristololactam CAS No. 13395-02-3

Aristololactam

Cat. No.: B190612
CAS No.: 13395-02-3
M. Wt: 293.27 g/mol
InChI Key: MXOKGWUJNGEKBH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Aristololactam I plays a significant role in biochemical reactions, particularly in the context of renal toxicity. It directly injures renal proximal tubule cells, and its cytotoxic potency is higher than that of aristolochic acid I. The cytotoxic effects of this compound I are mediated through the induction of apoptosis in a caspase-3-dependent pathway . This compound interacts with various enzymes and proteins, including caspase-3, which is crucial for the execution of apoptosis. Additionally, this compound I forms DNA adducts, leading to mutagenesis and carcinogenesis .

Cellular Effects

This compound I exerts profound effects on various types of cells and cellular processes. In renal epithelial cells, it induces apoptosis through the activation of caspase-3 . This compound also affects cell signaling pathways, leading to cell cycle arrest in the S-phase and inhibition of cell proliferation . Furthermore, this compound I influences gene expression by forming DNA adducts, which can result in mutations and cancer development . Its impact on cellular metabolism includes the disruption of normal cellular functions and induction of cytotoxicity.

Molecular Mechanism

The molecular mechanism of action of this compound I involves several key processes. It binds to DNA, forming covalent adducts that interfere with DNA replication and transcription . This binding leads to mutations and genomic instability, contributing to carcinogenesis. Additionally, this compound I activates caspase-3, which plays a pivotal role in the apoptotic pathway . The compound’s ability to induce apoptosis is a critical aspect of its cytotoxic effects. Moreover, this compound I inhibits certain enzymes involved in DNA repair, further exacerbating its mutagenic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound I change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and higher temperatures . Long-term studies have shown that this compound I continues to exert cytotoxic effects on renal cells over extended periods, leading to sustained apoptosis and cell death . In vitro studies have demonstrated that the cytotoxicity of this compound I is both time- and dose-dependent, with prolonged exposure resulting in increased cell damage .

Dosage Effects in Animal Models

The effects of this compound I vary with different dosages in animal models. At lower doses, the compound induces mild cytotoxicity and apoptosis in renal cells . At higher doses, this compound I causes significant renal damage, characterized by extensive apoptosis and necrosis . Threshold effects have been observed, where a certain dosage level leads to a marked increase in cytotoxicity. Additionally, high doses of this compound I can result in toxic effects, including renal failure and other adverse outcomes .

Metabolic Pathways

This compound I is involved in several metabolic pathways, primarily through its conversion from aristolochic acid I via nitroreduction . This metabolic process is facilitated by enzymes such as cytochrome P450 and nitroreductases . The compound’s interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA and proteins, causing cellular damage. This compound I also affects metabolic flux by disrupting normal cellular processes and inducing oxidative stress .

Transport and Distribution

Within cells and tissues, this compound I is transported and distributed through interactions with various transporters and binding proteins . The compound’s localization is influenced by its ability to bind to serum proteins, which facilitate its transport to target tissues . This compound I accumulates in renal tissues, where it exerts its cytotoxic effects. The distribution of this compound I within the body is also affected by its lipophilicity, allowing it to cross cellular membranes and reach intracellular targets .

Subcellular Localization

This compound I is primarily localized in the nucleus and cytoplasm of cells . Its subcellular localization is crucial for its activity, as it needs to interact with DNA and other nuclear components to exert its mutagenic effects. The compound’s ability to form DNA adducts and induce apoptosis is dependent on its presence in the nucleus . Additionally, this compound I may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aristolactam I involves a combination of C–H bond activation and dehydro-Diels–Alder reactions . One method includes the oxidative cyclization of benzamides with vinyl sulfone, followed by a ruthenium-catalyzed C–H bond activation . Another approach involves the dehydro-Diels–Alder reaction followed by the fluoride ion-mediated desulfonylation of 3-methyleneisoindolin-1-ones with benzynes . These methods allow for the construction of all the rings of aristolactams from easily available starting materials.

Industrial Production Methods

Industrial production methods for aristolactam I are not well-documented, likely due to its toxic nature and limited commercial applications. the synthetic routes mentioned above can be adapted for large-scale production with appropriate safety measures.

Properties

IUPAC Name

14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c1-20-12-4-2-3-8-9(12)5-11-14-10(17(19)18-11)6-13-16(15(8)14)22-7-21-13/h2-6H,7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOKGWUJNGEKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C4=C(C=C21)NC(=O)C4=CC5=C3OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158430
Record name Aristololactam
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Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-02-3
Record name Aristolactam
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Record name Aristololactam
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Record name Aristololactam
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Record name Aristololactam
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Record name 13395-02-3
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Record name ARISTOLOLACTUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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